molecular formula C21H32N2O2 B10974499 [4-(bicyclo[2.2.1]heptane-2-carbonyl)-1,4-diazepan-1-yl]-(2-bicyclo[2.2.1]heptanyl)methanone

[4-(bicyclo[2.2.1]heptane-2-carbonyl)-1,4-diazepan-1-yl]-(2-bicyclo[2.2.1]heptanyl)methanone

Cat. No.: B10974499
M. Wt: 344.5 g/mol
InChI Key: BHQLITXTIDPEKG-UHFFFAOYSA-N
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Description

[4-(bicyclo[221]heptane-2-carbonyl)-1,4-diazepan-1-yl]-(2-bicyclo[221]heptanyl)methanone is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(bicyclo[2.2.1]heptane-2-carbonyl)-1,4-diazepan-1-yl]-(2-bicyclo[2.2.1]heptanyl)methanone typically involves multi-step organic reactions. The initial step often includes the preparation of the bicyclo[2.2.1]heptane core, followed by the introduction of the diazepane ring. The final step involves the coupling of these two moieties under specific reaction conditions, such as the use of catalysts and controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-(bicyclo[2.2.1]heptane-2-carbonyl)-1,4-diazepan-1-yl]-(2-bicyclo[2.2.1]heptanyl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, [4-(bicyclo[2.2.1]heptane-2-carbonyl)-1,4-diazepan-1-yl]-(2-bicyclo[2.2.1]heptanyl)methanone is studied for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, leading to potential therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential use in drug development. Its unique structure may allow for the design of new pharmaceuticals with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [4-(bicyclo[2.2.1]heptane-2-carbonyl)-1,4-diazepan-1-yl]-(2-bicyclo[2.2.1]heptanyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures and diazepane derivatives, such as:

  • [Bicyclo[2.2.1]heptane-2-carbonyl]-1,4-diazepane
  • [Bicyclo[2.2.1]heptanyl]methanone derivatives

Uniqueness

The uniqueness of [4-(bicyclo[2.2.1]heptane-2-carbonyl)-1,4-diazepan-1-yl]-(2-bicyclo[2.2.1]heptanyl)methanone lies in its combined bicyclic and diazepane structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications and the exploration of new scientific frontiers.

Properties

Molecular Formula

C21H32N2O2

Molecular Weight

344.5 g/mol

IUPAC Name

[4-(bicyclo[2.2.1]heptane-2-carbonyl)-1,4-diazepan-1-yl]-(2-bicyclo[2.2.1]heptanyl)methanone

InChI

InChI=1S/C21H32N2O2/c24-20(18-12-14-2-4-16(18)10-14)22-6-1-7-23(9-8-22)21(25)19-13-15-3-5-17(19)11-15/h14-19H,1-13H2

InChI Key

BHQLITXTIDPEKG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1)C(=O)C2CC3CCC2C3)C(=O)C4CC5CCC4C5

Origin of Product

United States

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